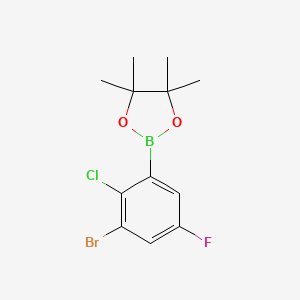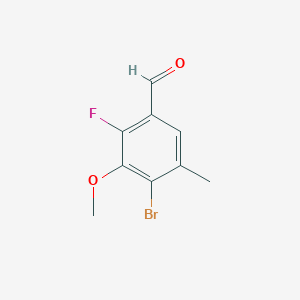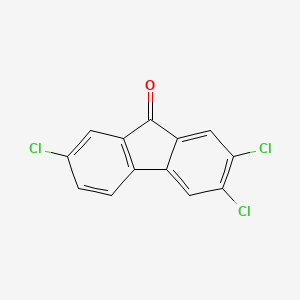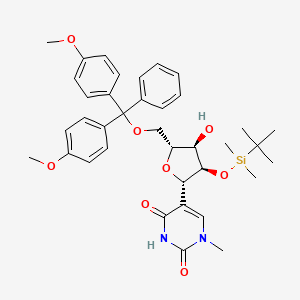
5'-O-(4,4'-Dimethoxitrityl)-2'-O-(tert-butyldimethylsilyl)-1-N-methylpseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is a modified ribonucleoside analogue. It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies. This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is carried out using large-scale chemical synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its use in research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Applications De Recherche Scientifique
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability in biological applications such as gene silencing.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: Utilized in the production of nucleoside analogs for various research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine involves its incorporation into nucleic acids, where it inhibits DNA synthesis and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it effective in targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Methylpseudouridine: Another purine nucleoside analog with similar antitumor activity.
2’-O-Methyl-PseudoUridine: A modified nucleoside used in RNA research.
5’-O-DMT-2’-O-TBDMS-Ac-rC: Another nucleoside analog used in oligonucleotide synthesis
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is unique due to its specific modifications, which enhance its stability and efficacy in biological applications. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research .
Propriétés
Formule moléculaire |
C37H46N2O8Si |
|---|---|
Poids moléculaire |
674.9 g/mol |
Nom IUPAC |
5-[(2S,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-31(40)30(46-32(33)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31-,32+,33-/m1/s1 |
Clé InChI |
LAUAFECHUGXCAW-NXVJRICRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(C(OC1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




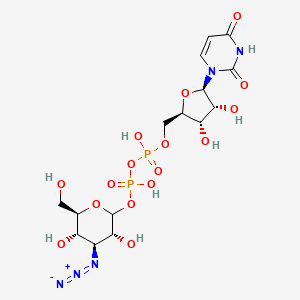
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
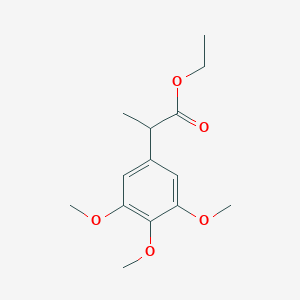
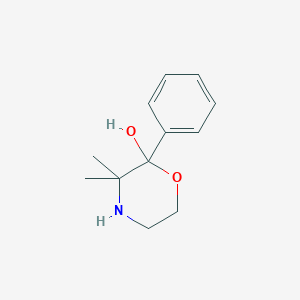
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

